N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride
CAS No.: 2490412-72-9
Cat. No.: VC4986215
Molecular Formula: C10H16ClNO3
Molecular Weight: 233.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2490412-72-9 |
|---|---|
| Molecular Formula | C10H16ClNO3 |
| Molecular Weight | 233.69 |
| IUPAC Name | N-[1-(3,4-dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C10H15NO3.ClH/c1-7(11-12)8-4-5-9(13-2)10(6-8)14-3;/h4-7,11-12H,1-3H3;1H |
| Standard InChI Key | UBPUBKFBCULCOW-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=C(C=C1)OC)OC)NO.Cl |
Introduction
Structural and Molecular Characteristics
N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine hydrochloride features a hydroxylamine group (-NHOH) bonded to a 1-(3,4-dimethoxyphenyl)ethyl backbone. The hydrochloride salt enhances its stability and solubility in polar solvents. Key molecular attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅NO₃·HCl |
| Molecular Weight | 249.70 g/mol (calculated) |
| IUPAC Name | N-[1-(3,4-dimethoxyphenyl)ethyl]hydroxylamine hydrochloride |
| Key Functional Groups | Hydroxylamine, methoxy, ethyl |
The 3,4-dimethoxy substitution on the phenyl ring introduces steric and electronic effects that influence reactivity. Compared to its 3,5-dimethoxy isomer , this compound exhibits distinct spectroscopic signatures, particularly in NMR chemical shifts attributable to the para-methoxy group’s proximity to the ethyl chain .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A validated method involves reacting 3,4-dimethoxyphenethylamine with hydroxylamine hydrochloride under acidic conditions . Optimized protocols use ethanol or methanol as solvents, with temperature control (40–60°C) to prevent over-oxidation. Yields range from 65–80%, with purity confirmed via HPLC and mass spectrometry .
Industrial Manufacturing
Industrial processes scale this synthesis using continuous-flow reactors to enhance efficiency. Key steps include:
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Precursor Preparation: 3,4-Dimethoxyphenethylamine is derived from vanillin through reductive amination .
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Hydroxylamine Coupling: Reacting the amine with hydroxylamine hydrochloride in a methanol-water mixture.
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Purification: Recrystallization from ethanol yields pharmaceutical-grade material .
Chemical Reactivity and Reaction Mechanisms
Oxidation and Reduction Pathways
The hydroxylamine group undergoes oxidation to nitroso (-NO) or nitro (-NO₂) derivatives under strong oxidizing agents like KMnO₄ . Conversely, reduction with NaBH₄ yields the corresponding primary amine, N-[1-(3,4-dimethoxyphenyl)ethyl]amine . These transformations are critical for modifying bioactivity in drug discovery.
Nucleophilic Substitution
The compound participates in nucleophilic substitutions, particularly at the hydroxylamine nitrogen. For example, reaction with acetyl chloride forms N-acetyl derivatives, while treatment with benzaldehyde yields Schiff bases . Such reactions expand its utility in synthesizing heterocycles like pyrazoles and isoxazoles .
Cyclization Reactions
In the presence of β-dicarbonyl compounds, N-[1-(3,4-dimethoxyphenyl)ethyl]hydroxylamine hydrochloride forms pyran or pyridine derivatives. A notable example is its condensation with ethyl acetoacetate to produce a tetrahydropyran intermediate, a precursor to anticoagulants .
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a building block for antibacterial agents. Derivatives synthesized via condensation with sulfonamides exhibit potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL) . Its methoxy groups enhance membrane permeability, improving drug uptake .
Material Science
In polymer chemistry, the hydroxylamine group acts as a chain-transfer agent, controlling molecular weight in radical polymerizations. This application is leveraged in producing conductive polymers for flexible electronics .
Biochemical Probes
Functionalized derivatives are used to study enzyme inhibition, particularly in monoamine oxidases (MAOs). The hydroxylamine moiety mimics natural substrates, enabling mechanistic investigations of redox enzymes .
Comparative Analysis with Structural Analogues
3,5-Dimethoxy Isomer
The 3,5-dimethoxy analogue (PubChem CID: 56965710) lacks the electronic asymmetry of the 3,4-isomer, resulting in lower solubility in aqueous media. Comparative studies show that the 3,4-derivative exhibits 30% higher antibacterial efficacy, likely due to improved target binding .
Non-Methoxy Derivatives
Removing methoxy groups (e.g., N-phenethylhydroxylamine) reduces steric hindrance but diminishes stability under physiological conditions. This underscores the critical role of methoxy substitutions in pharmacokinetics .
Recent Advances and Future Directions
Recent work focuses on enantioselective synthesis using chiral catalysts to produce optically pure derivatives for CNS drug development . Additionally, computational studies predict strong binding affinity for SARS-CoV-2 main protease, suggesting potential antiviral applications . Future research should prioritize in vivo toxicity profiling and scalable green synthesis methods.
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